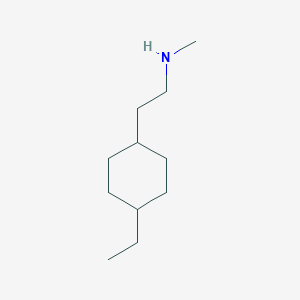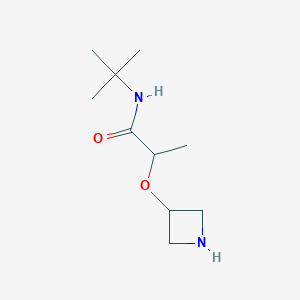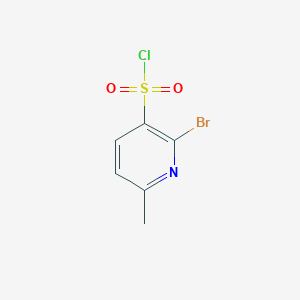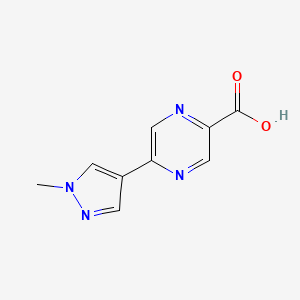
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrazine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrazine derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
化学反応の分析
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-1H-pyrazol-5-ol
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities.
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
5-(1-methylpyrazol-4-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-6(2-12-13)7-3-11-8(4-10-7)9(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
XFHFUBFCSXHKDY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


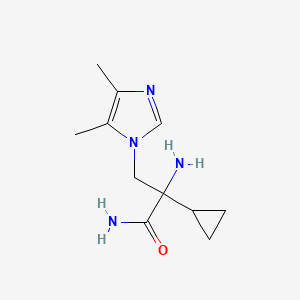


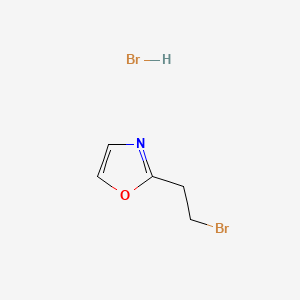

![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
